molecular formula C22H15FN2O2 B2404159 (2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 313954-24-4

(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2404159
CAS RN: 313954-24-4
M. Wt: 358.372
InChI Key: VPRLOMPXBZJNSP-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, also known as FC-1, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FC-1 belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways and the modulation of gene expression. This compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and proliferation. This compound also downregulates the expression of anti-apoptotic proteins such as Bcl-2 and upregulates the expression of pro-apoptotic proteins such as Bax, leading to apoptosis in cancer cells. In addition, this compound inhibits the viral replication cycle by targeting the viral polymerase and the viral entry process.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in various in vitro and in vivo studies. This compound exhibits potent anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound also exhibits antiviral activity against the influenza A virus by inhibiting the viral replication cycle. Moreover, this compound possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells and viruses. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its limited solubility in water and its potential toxicity towards normal cells at high concentrations.

Future Directions

There are several future directions for the research and development of (2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. One potential direction is to explore the synergistic effects of this compound with other anticancer or antiviral agents. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Moreover, the development of this compound as a potential therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease is also a promising future direction.

Synthesis Methods

The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the condensation reaction between 2-fluorobenzaldehyde and N-phenyl-3-amino-4-chlorocoumarin in the presence of acetic acid and ethanol. The resulting product is then subjected to reflux in acetic anhydride and pyridine to obtain this compound as a yellow solid. The purity of the compound is confirmed by analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway and downregulating the expression of anti-apoptotic proteins. This compound also exhibits antiviral activity against the influenza A virus by inhibiting the viral replication cycle. Moreover, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(2-fluorophenyl)imino-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-18-11-5-6-12-19(18)25-22-17(14-15-8-4-7-13-20(15)27-22)21(26)24-16-9-2-1-3-10-16/h1-14H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRLOMPXBZJNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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